

Sesquimustard (Agent Q): A Historical and Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sesquimustard

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Abstract: This document provides a comprehensive technical overview of **Sesquimustard** (Agent Q), a potent vesicant chemical warfare agent. It details the historical context of its development, its physicochemical properties, and established synthesis routes. The whitepaper delves into the molecular mechanism of its toxicity, focusing on DNA alkylation, and summarizes its severe physiological effects. Furthermore, it presents detailed experimental protocols for its synthesis and the biomedical verification of exposure through urinalysis. This guide is intended for researchers, scientists, and professionals in toxicology and drug development, offering a consolidated resource on this significant chemical threat.

Introduction

Sesquimustard, designated as Agent Q, is a powerful sulfur-based vesicant (blistering agent) with the chemical name 1,2-bis(2-chloroethylthio)ethane.[1] It belongs to the same family of alkylating agents as the more widely known sulfur mustard (HD), first used in World War I.[2] Although developed in the period following World War I, **Sesquimustard**'s properties—notably its high potency and low volatility—distinguished it from other agents.[1] Due to its nature as a solid at room temperature, it was not typically deployed as a standalone agent but rather in mixtures with other chemical weapons, such as sulfur mustard, to form formulations like Agent HQ.[1][3] Recognizing its potential primarily for chemical warfare, **Sesquimustard** is classified as a Schedule 1 substance under the 1993 Chemical Weapons Convention, strictly limiting its production and use.[3]

Historical Development

The investigation into mustard agent analogues continued extensively after World War I. During this period, a range of sulfur mustard compounds were synthesized and studied, leading to the discovery of highly potent vesicants, including **Sesquimustard** (Q) and O-Mustard (T).[1] While more potent than traditional sulfur mustard, the very low vapor pressure of **Sesquimustard** limited its effectiveness as a weapon, particularly for causing harm via inhalation.[1] To overcome this, it was combined with the more volatile distilled mustard (HD) to create Agent HQ, a mixture designed to have specific physical and toxicological properties for military use.[1] [4] Degradation products of **Sesquimustard** have been identified in soil samples from conflict zones, such as the mountainous regions of northern Iraq in 1988, indicating its presence in chemical munitions.[1]

Physicochemical and Toxicological Properties

Sesquimustard is a colorless, crystalline solid in its pure form, though impure samples often appear pale brown.[3] Its high melting point and low volatility make it a persistent agent in the environment. While specific, publicly available median lethal dose (LCt50) values are scarce in open literature, **Sesquimustard** is widely acknowledged to be a more potent vesicant than sulfur mustard, with some reports suggesting it is up to five times more blistering.[1][2][5]

Property	Sesquimustard (Agent Q)	Sulfur Mustard (Agent HD)
IUPAC Name	1,2-Bis[(2-chloroethyl)sulfanyl]ethane[3]	1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane[6]
CAS Number	3563-36-8[3]	505-60-2[6]
Molecular Formula	C ₆ H ₁₂ Cl ₂ S ₂ [3]	C ₄ H ₈ Cl ₂ S[6]
Molar Mass	219.18 g·mol ⁻¹ [3]	159.07 g·mol ⁻¹ [6]
Appearance	White/colorless solid[3]	Colorless to pale yellow liquid[6]
Melting Point	56.5 °C (133.7 °F)[3]	14.4 °C (57.9 °F)[6]
Boiling Point	Decomposes	217 °C (423 °F)[6]
Vapor Pressure	3.5 x 10 ⁻⁶ mm Hg at 25°C[1]	~0.09 mm Hg at 25°C
Solubility (Water)	Insoluble, slowly degrades[3]	7.6 mg/L at 20°C[6]
Solubility (Organic)	Soluble in alcohols, ethers, lipids[3]	Soluble in alcohols, ethers, lipids[6]
Relative Toxicity	More potent vesicant than HD[1]	Standard vesicant agent

Synthesis and Manufacturing

The synthesis of **Sesquimustard** typically involves the chlorination of its diol precursor, 1,2-bis(2-hydroxyethylthio)ethane. This process is analogous to the Meyer-Clarke method for producing sulfur mustard from thiodiglycol.[6] Several chlorinating agents can be utilized, with the choice of agent influencing the purity and byproduct profile of the final product.[7]

Common Synthesis Pathways

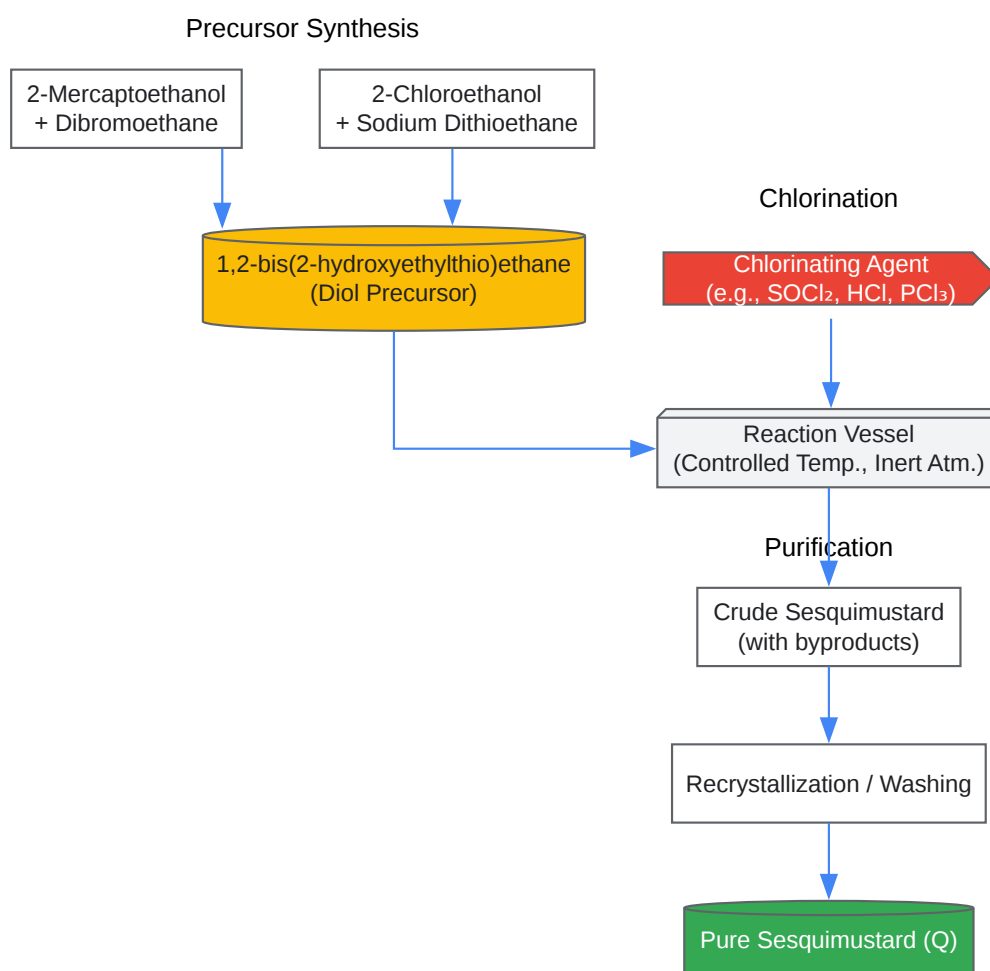
Five primary methods for manufacturing **Sesquimustard** have been documented:

- Reaction of 2-hydroxyethanethiol with vinyl chloride.[1]
- Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with hydrogen chloride (HCl) gas.[1]

- Chlorination of 1,2-bis(2-hydroxyethylthio)ethane with thionyl chloride (SOCl_2).[\[1\]](#)
- Reaction of 1,2-ethanedithiol with vinyl chloride.[\[1\]](#)
- Reaction of 2-hydroxyethanethiol and thiodiglycol with hydrochloric acid.[\[1\]](#)

The analysis of impurities and byproducts, such as bis(2-chloroethyl)disulfide or phosphorus-containing adducts, can provide forensic signatures that point to the specific synthetic route employed.[\[7\]](#)

General Synthesis Workflow for Sesquimustard

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Representative Experimental Protocol: Synthesis via Thionyl Chloride

The following protocol is a representative method based on the documented chlorination of the diol precursor with thionyl chloride.

- **Preparation:** The precursor, 1,2-bis(2-hydroxyethylthio)ethane, is dissolved in an appropriate inert solvent (e.g., dichloromethane) within a reaction vessel equipped with a reflux condenser and a dropping funnel. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction:** Thionyl chloride (SOCl_2) is added dropwise to the solution while maintaining a controlled temperature, typically with cooling in an ice bath to manage the exothermic reaction.
- **Reflux:** After the addition is complete, the mixture is gently heated to reflux for a specified period to ensure the complete conversion of the diol's hydroxyl groups to chlorides.
- **Workup:** The reaction mixture is cooled, and the excess solvent and volatile byproducts (including SO_2 and HCl gas) are removed under reduced pressure.
- **Purification:** The resulting crude solid is purified, typically by recrystallization from a suitable solvent like petroleum ether, to yield pure, crystalline **Sesquimustard**.[\[8\]](#)

Mechanism of Cellular Toxicity

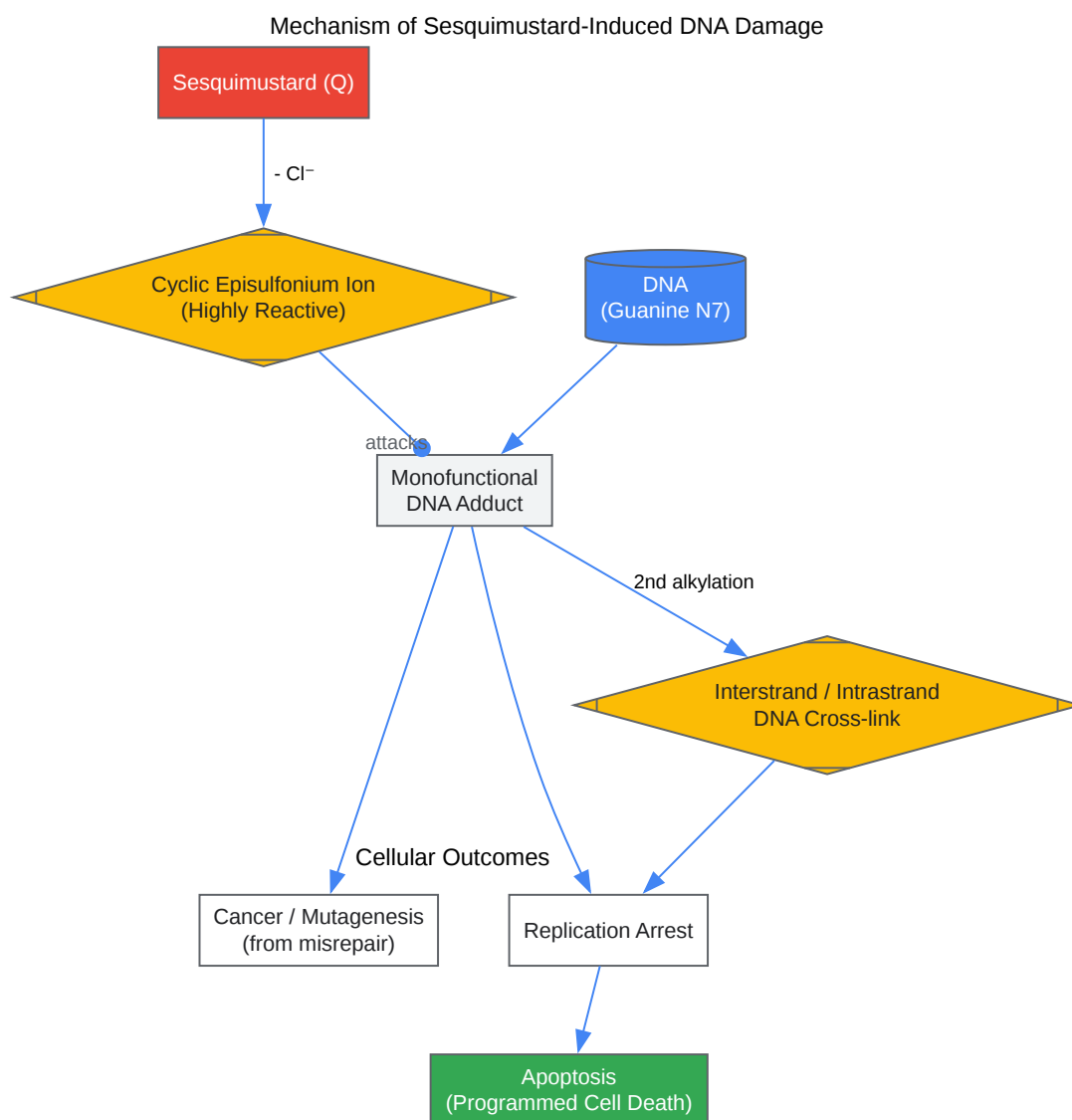
Like sulfur mustard, **Sesquimustard** is a potent bifunctional alkylating agent. Its toxicity stems from its ability to form highly reactive cyclic sulfonium ions (episulfonium ions) through intramolecular nucleophilic substitution, where a sulfur atom displaces an adjacent chloride.[\[9\]](#) These electrophilic intermediates readily and permanently alkylate nucleophilic sites on cellular macromolecules, most notably the N7 position of guanine bases in DNA.[\[9\]](#)

This DNA alkylation has severe consequences:

- **Inhibition of Replication:** The presence of bulky adducts on the DNA template prevents cellular division.

- DNA Cross-linking: As a bifunctional agent, **Sesquimustard** can react with two different guanine bases, creating DNA interstrand or intrastrand cross-links, which are particularly difficult for cellular machinery to repair.
- Apoptosis and Necrosis: The extensive DNA damage triggers programmed cell death (apoptosis) or, at higher concentrations, cellular necrosis.[2]
- Mutagenesis and Carcinogenesis: If the cell survives but the DNA damage is misrepaired, it can lead to mutations and an increased long-term risk of cancer.[3]

Recent research has also identified adducts with proteins, such as the Cys34 residue of human serum albumin, as important biomarkers of exposure.[2]



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Mechanism of **Sesquimustard**-Induced DNA Damage

Toxicology and Physiological Effects

Exposure to **Sesquimustard** causes severe, debilitating injuries, with a characteristic delay of 2 to 24 hours between exposure and symptom onset.[1] The agent's high lipid solubility allows it to quickly penetrate tissues.

- **Dermal:** Causes intense itching, redness (erythema), and the formation of large, painful blisters filled with fluid. These chemical burns are slow to heal and are prone to secondary infections.[1]
- **Ocular:** The eyes are extremely sensitive. Exposure leads to conjunctivitis, burns, pain, and tearing. Severe or untreated exposure can result in corneal ulceration, scarring, and long-term visual impairment.[1]
- **Respiratory:** Inhalation of **Sesquimustard** aerosols damages the mucous membranes of the respiratory tract, causing a sore throat, coughing, shortness of breath (dyspnea), and, in severe cases, bleeding, blistering, and pulmonary edema.[1]
- **Gastrointestinal:** Ingestion or high-dose systemic absorption can lead to nausea and vomiting.[1]
- **Systemic Effects:** At very high exposures, **Sesquimustard** can cause bone marrow suppression, leading to a decrease in white blood cells (leukopenia) and anemia.[1]

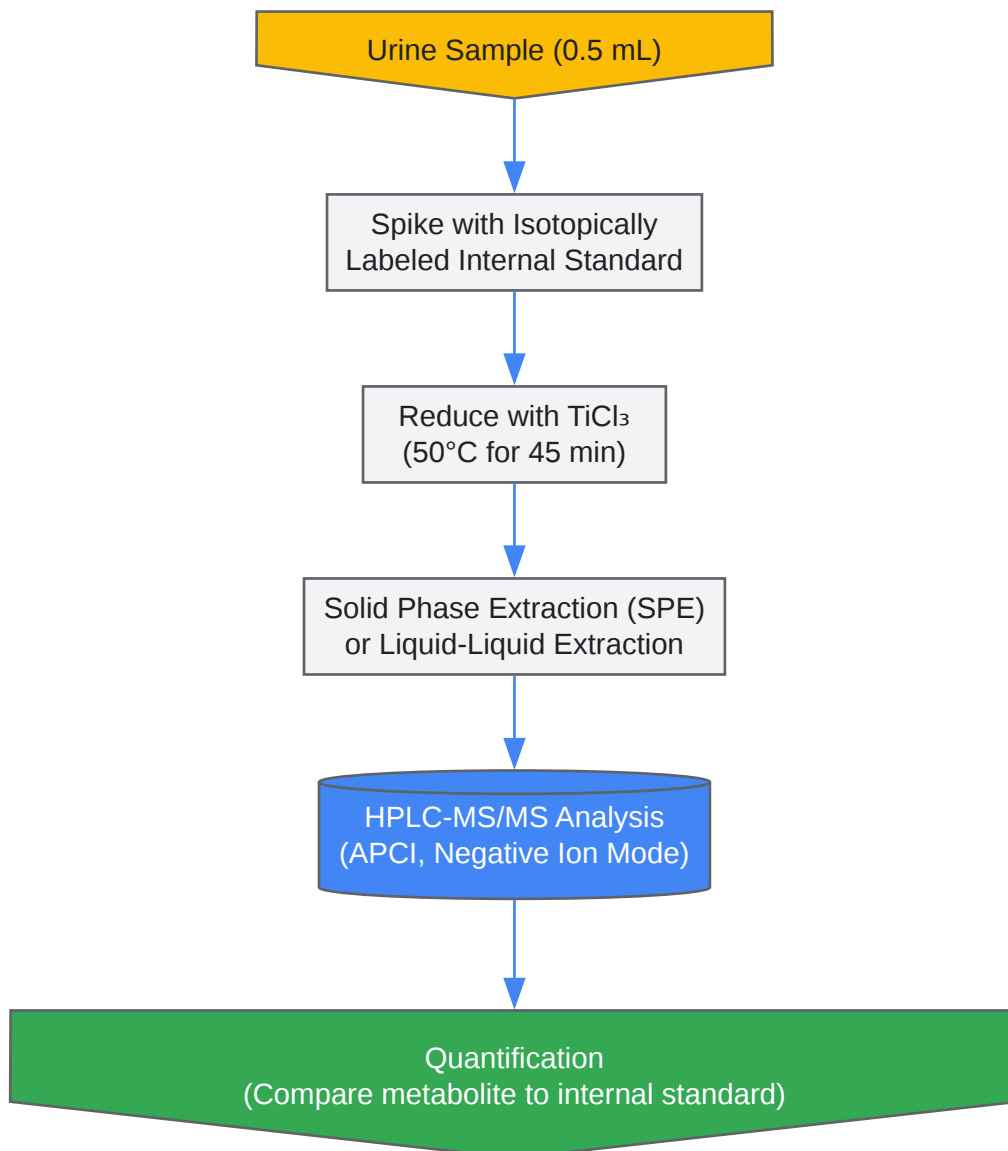
Detection and Verification of Exposure

Verifying exposure to **Sesquimustard** is critical for medical treatment and treaty verification. Analytical methods focus on detecting the agent's specific metabolites in biological samples, as the parent compound is rapidly metabolized.

Analytical Method: LC-MS/MS for Urinary Metabolites

A robust method for the quantification of **Sesquimustard** metabolites in urine has been developed using isotope-dilution high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[10] This method targets the bis(2-hydroxyethylthio)alkane metabolites that are excreted in urine following exposure.

Analytical Workflow for Sesquimustard Metabolite Detection



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Analytical Workflow for **Sesquimustard** Metabolite Detection

Experimental Protocol: Urinalysis for Sesquimustard Metabolites

This protocol is adapted from the method developed by Ash et al. (2008).[10]

- **Sample Preparation:** A 0.5 mL aliquot of urine is placed in a vial.
- **Internal Standard:** An internal standard solution, containing isotopically labeled versions of the target metabolites, is added to the sample for accurate quantification.
- **Reduction:** A reducing agent, such as titanium(III) chloride (TiCl_3), is added to the sample. The sample is then heated in a water bath at 50°C for 45 minutes. This step converts any oxidized metabolites back to a single, stable form for analysis.
- **Extraction:** The metabolites are extracted and concentrated from the urine matrix using solid-phase extraction (SPE).
- **Analysis:** The concentrated extract is injected into an HPLC-MS/MS system. The components are separated by the HPLC column and then detected by the mass spectrometer, which is set to monitor for the specific mass-to-charge ratios of the target metabolites and their labeled internal standards.
- **Quantification:** The concentration of each metabolite is determined by comparing its peak area to that of the corresponding known-concentration internal standard.

Validation Parameter	Performance
Linear Range	1 to 100 ng/mL
Limit of Detection	1 ng/mL in 0.5 mL of urine[10]
Intra/Inter-day Precision (%RSD)	< 10%[10]
Accuracy (at 5 and 40 ng/mL)	100% to 107%[10]

Decontamination

Decontamination must be performed rapidly to mitigate injury.

- **Personnel:** Affected skin should be washed immediately and thoroughly with soap and water. Eyes should be irrigated with copious amounts of saline or clean water.[4] Specialized kits,

such as the Reactive Skin Decontamination Lotion (RSDL), are also effective.[11]

- Equipment/Environment: Chemical neutralization can be achieved by treating the agent with sodium in an inert solvent, which breaks it down into non-toxic products via desulfurization reactions.[1] Other methods involve catalytic oxidation or hydrolysis.[8]

Conclusion

Sesquimustard (Agent Q) remains a significant chemical warfare agent due to its high vesicant potency and environmental persistence. Although its physical properties limited its use as a primary agent, its inclusion in mixed chemical munitions underscores its historical role and continued threat. Understanding its synthesis, mechanism of action, and physiological effects is crucial for developing effective medical countermeasures and verification technologies. The robust analytical methods now available for detecting its metabolites provide a reliable means of confirming exposure, essential for both forensic attribution and patient care.

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- To cite this document: BenchChem. [Sesquimustard (Agent Q): A Historical and Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1618809#historical-context-of-sesquimustard-as-a-chemical-weapon]

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